4-amino-N-(4-chlorophenyl)butanamide hydrochloride
Overview
Description
4-Amino-N-(4-chlorophenyl)butanamide hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(4-chlorophenyl)butanamide hydrochloride typically involves the reaction of 4-chlorophenylamine with butanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on the desired scale and purity of the final product. Purification steps, such as recrystallization or chromatography, are often employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(4-chlorophenyl)butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 4-amino-N-(4-chlorophenyl)butanamide nitrate.
Reduction: Formation of 4-amino-N-(4-chlorophenyl)butanamide amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Amino-N-(4-chlorophenyl)butanamide hydrochloride is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-amino-N-(4-chlorophenyl)butanamide hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
4-Amino-N-(4-chlorophenyl)benzamide: Similar structure but with a benzamide group instead of butanamide.
4-Amino-N-(3,4-dichlorophenyl)benzamide: Similar structure but with a dichlorophenyl group.
Uniqueness: 4-Amino-N-(4-chlorophenyl)butanamide hydrochloride is unique due to its specific combination of functional groups and its reactivity profile. This makes it a valuable compound for various applications compared to its similar counterparts.
Properties
IUPAC Name |
4-amino-N-(4-chlorophenyl)butanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12;/h3-6H,1-2,7,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVNVQVSVAGBES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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